N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrazole ring, a methoxy group, and a chlorobenzyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and pyrazole rings suggests that the compound could have a planar structure in these regions . The chlorobenzyl and methoxy groups could add steric bulk and influence the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole and pyrazole rings could participate in electrophilic substitution reactions, while the chlorobenzyl group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
One significant application of pyrazole derivatives in scientific research is their ability to act as inhibitors of photosynthetic electron transport. This application is crucial for understanding and developing new approaches to control plant growth and weed management. Compounds structurally related to N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their potential to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some of these compounds have shown inhibitory properties in the micromolar range, comparable to those of commercial herbicides like diuron, lenacil, and hexazinone, highlighting their potential as herbicidal agents. The study provides insights into the structure-activity relationships of these compounds, suggesting that their inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Another research application of similar compounds involves their development as antimicrobial and anti-inflammatory agents. Novel heterocyclic compounds derived from the structural framework of this compound have been synthesized and evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited significant inhibitory activity on COX-2 selectivity and demonstrated substantial analgesic and anti-inflammatory effects. Their performance was compared to sodium diclofenac, a standard drug, showing promise as potential therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity Against Cancer Cells
Additionally, the structural analogs of this compound have been explored for their cytotoxic activity against cancer cells. Specifically, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related compounds, were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to discover new anticancer agents by exploring the therapeutic potential of pyrazole and thiadiazole derivatives (Hassan et al., 2014).
Agricultural Applications
In the agricultural sector, research into compounds like this compound has led to the development of novel 1,3,4-thiadiazole derivatives with promising anti-bacterial activities. These compounds have been tested against harmful agricultural pathogens, demonstrating effective inhibitory activity and suggesting their potential use as novel antibacterial agents to protect crops and improve agricultural productivity (Wan et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S2/c1-21-7-10(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-5-3-4-6-11(9)16/h3-7H,8H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQSSCNGXISOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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